Fmoc-Met-OH

Vue d'ensemble

Description

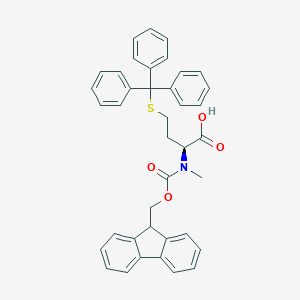

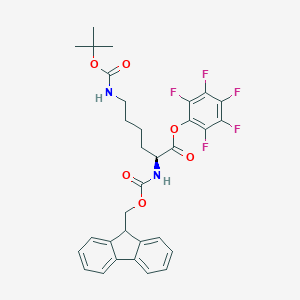

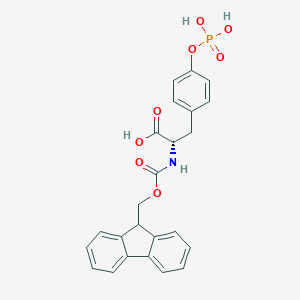

Fmoc-Met-OH is the N-alpha protected form of L-methionine mediated by FMOC group (9-Fluorenylmethyloxycarbonyl). It is useful to act as a building block in peptide synthesis . For example, it, as well as its derivative Tbthis compound can be used as a building block for the solid phase synthesis of ubiquitin C-hydrazide .

Synthesis Analysis

This compound is the standard reagent for coupling methionine into peptide sequences . It is used in peptide synthesis procedures . .Molecular Structure Analysis

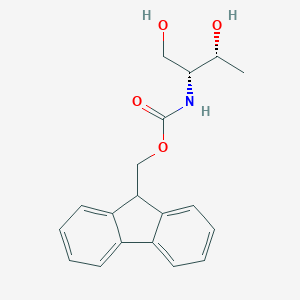

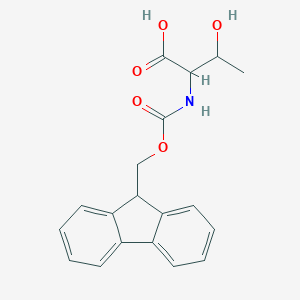

The molecular formula of this compound is C20H21NO4S . It has an average mass of 371.450 Da and a monoisotopic mass of 371.119141 Da .Chemical Reactions Analysis

This compound is used in solid phase peptide synthesis . Methionine residues may oxidize. To reduce oxidation of the methionine sidechain, adding NH4I to the cleavage cocktail has been recommended .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3, a boiling point of 614.6±55.0 °C at 760 mmHg, and a flash point of 325.5±31.5 °C . It has 5 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .Applications De Recherche Scientifique

Cellules Solaires à Pérovskite

Fmoc-Met-OH a été utilisé dans le développement de cellules solaires à pérovskite à haute efficacité . Il est introduit dans la solution anti-solvant pour retarder la cristallisation des pérovskites, conduisant à des films de pérovskite de haute qualité . L'interaction des groupes fonctionnels de this compound avec le cation métallique non coordonné de la pérovskite réduit les états de piégeage de surface des films de pérovskite, conduisant à un transport de charge amélioré et à une inhibition de la recombinaison de charge .

Synthèse de peptides

this compound est un bloc de construction standard pour l'introduction de résidus d'acides aminés méthionine par la synthèse de peptides en phase solide Fmoc (SPPS) . Il est utilisé dans la recherche et la production de peptides .

Marquage par photoaffinité

Fmoc-L-photo-méthionine, une variante de this compound, est un photo-réticulant multifonctionnel . Il peut être incorporé dans des peptides ou des sondes et outils de petites molécules pour le marquage par photoaffinité de cibles cellulaires et d'interactions protéine-protéine après irradiation par des rayons UV .

Hydrolyse des amino-esters

this compound est utilisé dans l'hydrolyse efficace des amino-esters protégés par Fmoc . Le processus utilise de l'iodure de calcium (II) vert comme agent de protection pour le groupe protecteur Fmoc .

Inhibition de la corrosion

this compound a été étudié comme inhibiteur de corrosion pour le polissage chimique mécanique (CMP) du film de cuivre en conditions alcalines faibles

Mécanisme D'action

Target of Action

Fmoc-Met-OH, also known as Fmoc-L-methionine, is primarily used in solid-phase peptide synthesis . It serves as a standard methionine derivative in this process . The primary target of this compound is the peptide chain being synthesized, where it contributes the methionine amino acid residue .

Mode of Action

This compound interacts with the growing peptide chain during solid-phase peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process . The Fmoc group is removed by base, allowing the methionine residue to be incorporated into the peptide chain .

Biochemical Pathways

The primary biochemical pathway involving this compound is peptide synthesis. In this process, amino acids are sequentially added to a growing peptide chain. This compound, as a methionine derivative, contributes the methionine residue to the peptide chain .

Result of Action

The result of this compound’s action is the incorporation of a methionine residue into a peptide chain during solid-phase peptide synthesis . This allows for the creation of peptides with specific sequences, which can be used in various biological and medical research applications.

Action Environment

The action of this compound is highly dependent on the conditions of the peptide synthesis process. For example, the Fmoc group is removed under basic conditions . Additionally, methionine residues can oxidize, and to reduce this oxidation, adding NH4I to the cleavage cocktail has been recommended . The stability and efficacy of this compound can also be influenced by factors such as temperature and humidity .

Safety and Hazards

Orientations Futures

Fmoc-Met-OH has been used in the modification of interfaces for high-efficient perovskite solar cells . It was introduced into anti-solvent solution to delay the crystallization of perovskites for high-quality perovskite films . The efficiency of the modified device can reach up to 16.75% compared to 14.17% of the control counterpart .

Analyse Biochimique

Biochemical Properties

Fmoc-Met-OH plays a significant role in biochemical reactions. The Fmoc group in this compound can interact with various enzymes and proteins during the synthesis process . These interactions are crucial for the successful synthesis of peptides.

Cellular Effects

In the context of perovskite solar cells, this compound has been shown to have significant effects on cellular processes . It was found that introducing this compound into anti-solvent solution could delay the crystallization of perovskites, leading to high-quality perovskite films . The surface trap states of perovskite films are reduced by the interaction of this compound functional groups with the uncoordinated metal cation of perovskite, resulting in inhibition of charge recombination and enhanced charge transport .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules at the molecular level. The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, in the context of perovskite solar cells, the efficiency of the modified device using this compound can reach up to 16.75% compared to 14.17% of the control counterpart . Moreover, the unpackaged device exhibited good stability and can retain 65% of the initial efficiency after being stored in air atmosphere at 30% humidity for 220 hours .

Metabolic Pathways

This compound is involved in the synthesis of peptides, a process that involves various enzymes and cofactors

Transport and Distribution

In the context of perovskite solar cells, this compound has been shown to interact with the uncoordinated metal cation of perovskite .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBGAUHBELNDEW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101233693 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71989-28-1 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Fmoc-L-Methionine (Fmoc-Met-OH) primarily used for in the context of these research papers?

A1: While Fmoc-L-Methionine is commonly known as an amino acid building block in solid-phase peptide synthesis, the research papers highlight its use as a corrosion inhibitor for copper during chemical mechanical polishing (CMP), particularly in alkaline conditions []. It is also explored as an interface modifier for perovskite solar cells [].

Q2: How does this compound inhibit copper corrosion during CMP?

A2: this compound forms a dense and ordered protective film when adsorbed onto the copper surface []. This adsorption is attributed to strong chemical interactions between the molecule and the copper substrate, confirmed by X-ray photoelectron spectroscopy, electrochemical analysis, and computational studies [].

Q3: What computational methods were employed to study the interaction of this compound with copper?

A3: Researchers utilized density functional theory (DFT) calculations and molecular dynamics (MD) simulations to investigate the interaction between this compound and copper substrates. These methods helped determine binding energy values, energy gaps, and radial distribution functions, providing insights into the adsorption behavior at a molecular level [].

Q4: Beyond its corrosion inhibition properties, are there other applications of this compound being researched?

A4: Yes, recent research suggests that this compound can be used as an interface modifier to enhance the efficiency of perovskite solar cells []. The specific mechanism and impact on solar cell performance are still under investigation.

Q5: Are there alternative methods for purifying peptides synthesized using this compound compared to traditional Fmoc-based strategies?

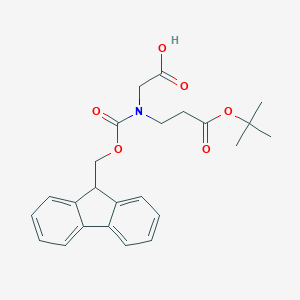

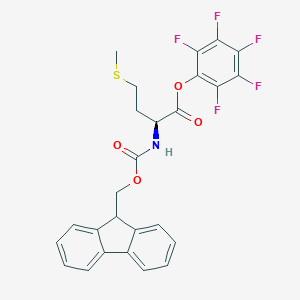

A5: Yes, research has explored replacing this compound with Tbthis compound in solid-phase peptide synthesis. This substitution allows for simplified purification using gel filtration due to significant differences in properties between the Tbfmoc-protected peptide and impurities [, ].

Q6: Has the structure-activity relationship (SAR) of this compound derivatives been investigated?

A6: While the provided research focuses on this compound, there's mention of using Tbthis compound as an alternative in peptide synthesis [, ]. This substitution suggests an interest in understanding how modifications to the protecting group can influence properties like purification efficiency. Further SAR studies exploring modifications to the methionine structure itself would be interesting to investigate how these changes impact its various applications.

Q7: What analytical techniques were used to characterize this compound and its effects?

A7: Various techniques were employed, including X-ray photoelectron spectroscopy (XPS) to analyze the chemical composition of the adsorbed film on the copper surface, electrochemical analysis to evaluate corrosion inhibition efficiency, and atomic force microscopy (AFM) to assess surface roughness and film morphology [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.